molecular formula C18H21IN2O5 B5068394 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide

2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide

Cat. No.: B5068394
M. Wt: 472.3 g/mol
InChI Key: PDQLJSTZRDZCJC-UHFFFAOYSA-N
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Description

2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinium ion, a benzoate ester, and an iodide ion, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide typically involves multiple steps, including the formation of the pyridinium ion and the esterification of the benzoate. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide involves its interaction with specific molecular targets and pathways. The pyridinium ion may interact with nucleic acids or proteins, while the benzoate ester may undergo hydrolysis to release active metabolites. The iodide ion may also play a role in the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,5-Trimethylpyrazin-1-ium iodide
  • 2-Chloro-1-methylpyridinium iodide

Uniqueness

2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(1-methylpyridin-1-ium-3-carbonyl)amino]ethyl 3,4-dimethoxybenzoate;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5.HI/c1-20-9-4-5-14(12-20)17(21)19-8-10-25-18(22)13-6-7-15(23-2)16(11-13)24-3;/h4-7,9,11-12H,8,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQLJSTZRDZCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)NCCOC(=O)C2=CC(=C(C=C2)OC)OC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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